molecular formula C19H21NO4 B4977947 methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate

methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate

Cat. No. B4977947
M. Wt: 327.4 g/mol
InChI Key: IRCQCVPDSDRBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate, commonly known as TMB, is a synthetic compound that belongs to the family of benzamide derivatives. TMB has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

The mechanism of action of TMB is not fully understood. However, studies have shown that TMB can interact with various proteins and enzymes in the body, including topoisomerase II, which is involved in DNA replication and repair. TMB may also interact with copper ions and other metal ions in the body, leading to the formation of reactive oxygen species (ROS) that can cause oxidative damage to cells.
Biochemical and Physiological Effects:
TMB has been shown to have a range of biochemical and physiological effects. In addition to its potential anticancer activity, TMB has been shown to have antioxidant properties, which may help protect cells from oxidative damage. TMB has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TMB in lab experiments is its fluorescent properties, which make it an ideal candidate for detecting the presence of metal ions. However, TMB has some limitations, including its relatively low yield during synthesis and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on TMB. One area of interest is its potential use as an anticancer agent, particularly for the treatment of breast cancer. Further studies are needed to fully understand the mechanism of action of TMB and its potential side effects. Other future directions for research on TMB include its use as a fluorescent probe for detecting other metal ions and its potential use as an antioxidant or neuroprotective agent.

Synthesis Methods

TMB can be synthesized by reacting 2,4,5-trimethylphenol with ethyl chloroformate to obtain ethyl 2-{[(2,4,5-trimethylphenoxy)carbonyl]amino}benzoate. This intermediate compound can then be converted to TMB by reacting it with methanol and hydrochloric acid. The overall yield of TMB synthesis is around 70%.

Scientific Research Applications

TMB has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is its use as a fluorescent probe for detecting the presence of metal ions. TMB exhibits a strong fluorescence signal in the presence of copper ions, which makes it an ideal candidate for detecting copper ions in biological samples.
TMB has also been investigated for its potential use as an anticancer agent. Studies have shown that TMB can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase II. TMB has also been shown to inhibit the growth of human breast cancer cells in vitro.

properties

IUPAC Name

methyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-9-14(3)17(10-13(12)2)24-11-18(21)20-16-8-6-5-7-15(16)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCQCVPDSDRBQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OCC(=O)NC2=CC=CC=C2C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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